molecular formula C8H12O4 B14149254 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester CAS No. 132977-93-6

2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester

Cat. No.: B14149254
CAS No.: 132977-93-6
M. Wt: 172.18 g/mol
InChI Key: MKWLYHVMTQWQHI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is a chemical compound with the molecular formula C8H10O5This compound is a colorless to light yellow liquid that is soluble in organic solvents like ethanol and ether but insoluble in water . It is used as a reagent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- (methacrylic acid) with 1,3-dioxan-5-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved include interactions with various nucleophiles and the formation of covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is unique due to its ability to form stable, biocompatible polymers and hydrogels. This makes it particularly valuable in medical and industrial applications where controlled release and biocompatibility are crucial .

Properties

CAS No.

132977-93-6

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1,3-dioxan-5-yl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O4/c1-6(2)8(9)12-7-3-10-5-11-4-7/h7H,1,3-5H2,2H3

InChI Key

MKWLYHVMTQWQHI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1COCOC1

Origin of Product

United States

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